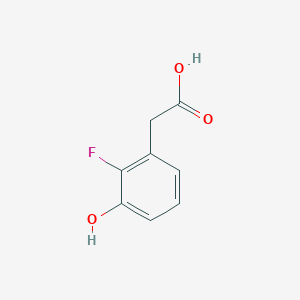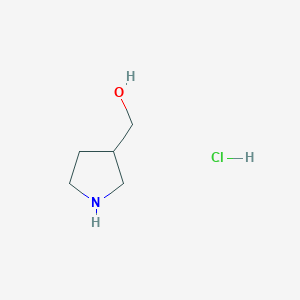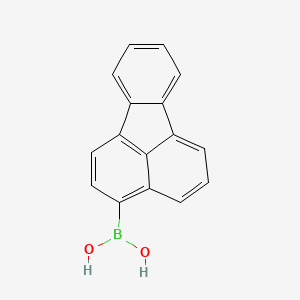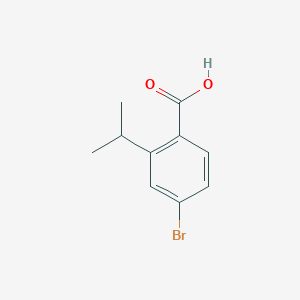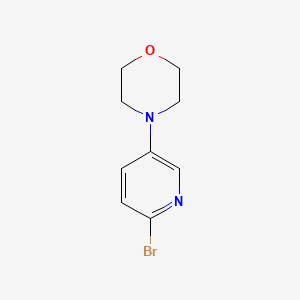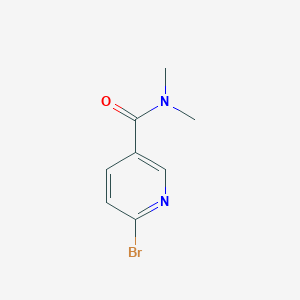
(2-碘-5-(三氟甲基)苯基)甲醇
概述
描述
2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL is a white solid characterized by its iodo and trifluoromethyl functional groups.
科学研究应用
2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the design of drugs with improved bioavailability and metabolic stability.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL typically involves the iodination of 5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. This can be achieved through electrophilic aromatic substitution using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent like acetic acid and a catalyst such as sulfuric acid to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors.
Types of Reactions:
Oxidation: 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-IODO-5-(TRIFLUOROMETHYL)BENZYL derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the iodo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-IODO-5-(TRIFLUOROMETHYL)BENZALDEHYDE or 2-IODO-5-(TRIFLUOROMETHYL)BENZOIC ACID.
Reduction: Formation of 2-IODO-5-(TRIFLUOROMETHYL)BENZYL derivatives.
Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.
作用机制
The mechanism of action of 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL involves its interaction with specific molecular targets. The iodo and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, facilitating various biochemical reactions. The compound can modulate enzyme activity and influence metabolic pathways, making it valuable in drug design and development .
相似化合物的比较
- 2-IODOBENZYL ALCOHOL
- 5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
- 2-BROMO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
Comparison: 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL is unique due to the presence of both iodo and trifluoromethyl groups, which impart distinct chemical properties. Compared to 2-IODOBENZYL ALCOHOL, the trifluoromethyl group enhances its lipophilicity and metabolic stability. In contrast to 5-(TRIFLUOROMETHYL)BENZYL ALCOHOL, the iodo group increases its reactivity in substitution reactions .
属性
IUPAC Name |
[2-iodo-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHVUTKATXCKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631138 | |
| Record name | [2-Iodo-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702641-05-2 | |
| Record name | [2-Iodo-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






